(2E)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
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Overview
Description
4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves the condensation of 4-chlorobenzaldehyde with 5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidine-2-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, derivatives of thiazolidinones are explored for their potential therapeutic effects. This compound might be investigated for its efficacy in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE would depend on its specific biological activity. Generally, thiazolidinones can interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone core structure and exhibit similar biological activities.
Benzaldehyde derivatives: Compounds with benzaldehyde moieties can undergo similar chemical reactions and have comparable applications.
Uniqueness
The uniqueness of 4-CL-BENZALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazolidinone or benzaldehyde derivatives.
Properties
Molecular Formula |
C18H16ClN3O2S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-15-8-4-12(5-9-15)10-16-17(23)21-18(25-16)22-20-11-13-2-6-14(19)7-3-13/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI Key |
QPGRONRDWXHVGJ-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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